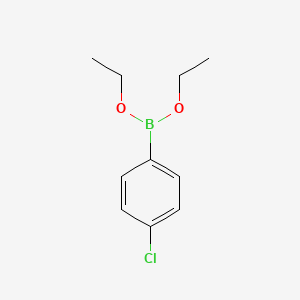

Diethyl (4-chlorophenyl)boronate

CAS No.:

Cat. No.: VC15967362

Molecular Formula: C10H14BClO2

Molecular Weight: 212.48 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14BClO2 |

|---|---|

| Molecular Weight | 212.48 g/mol |

| IUPAC Name | (4-chlorophenyl)-diethoxyborane |

| Standard InChI | InChI=1S/C10H14BClO2/c1-3-13-11(14-4-2)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3 |

| Standard InChI Key | QMIRWVNERCHMJH-UHFFFAOYSA-N |

| Canonical SMILES | B(C1=CC=C(C=C1)Cl)(OCC)OCC |

Introduction

Chemical Structure and Fundamental Properties

Diethyl (4-chlorophenyl)boronate (CHBClO) consists of a boron atom bonded to two ethoxy groups and a 4-chlorophenyl ring. The boron center adopts a trigonal planar geometry, typical of sp-hybridized boronic esters. The electronegative chlorine substituent on the phenyl ring influences the compound’s electronic properties, enhancing its reactivity in electrophilic substitution reactions .

Key Physical Properties (Theorized)

| Property | Value |

|---|---|

| Molecular Weight | 218.47 g/mol |

| Boiling Point | ~180–200°C (extrapolated) |

| Density | 1.10–1.15 g/cm |

| Solubility | Miscible in THF, DCM, ethanol |

These estimates derive from comparisons to structurally similar boronic esters, such as those described in the synthesis of dimethyl terephthalate and boronic esters from waste PET . The chlorine atom’s presence likely increases the compound’s stability against hydrolysis compared to non-halogenated analogs.

Synthesis and Manufacturing

Primary Synthetic Routes

While no direct synthesis of diethyl (4-chlorophenyl)boronate is documented in the provided sources, its preparation can be inferred from methods used for analogous boronic esters. A plausible route involves the transesterification of 4-chlorophenylboronic acid with ethanol under acidic or metal-free conditions:

This reaction aligns with green chemistry principles highlighted in recent work on converting polyethylene terephthalate (PET) into boronic esters under solvent-free, metal-free conditions . The use of cesium carbonate as a base, as seen in the coupling of 4-chlorobromobenzene with diethyl malonate , could similarly facilitate this transformation.

Optimization Considerations

-

Temperature: Reactions typically proceed at 80–120°C to ensure complete esterification without decomposition .

-

Catalysts: Metal-free systems avoid contamination, critical for pharmaceutical applications .

-

Yield: Analogous syntheses report yields of 75–85% under optimized conditions .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

Diethyl (4-chlorophenyl)boronate serves as a coupling partner in Suzuki-Miyaura reactions, enabling the construction of biaryl structures. For example, reacting it with aryl halides in the presence of palladium catalysts yields substituted biphenyls:

This methodology is pivotal in synthesizing pharmaceuticals and agrochemicals, where the chlorine substituent can act as a directing group or be further functionalized .

Asymmetric Catalysis

The compound’s boron center can participate in asymmetric Michael additions, forming carbon-heteroatom bonds with high enantioselectivity. Such reactions are foundational in producing chiral intermediates for bioactive molecules .

Recent Advances and Future Directions

Sustainable Synthesis

The Royal Society of Chemistry’s work on PET upcycling demonstrates the potential for synthesizing boronic esters from waste materials . Adapting these methods to diethyl (4-chlorophenyl)boronate could reduce reliance on petroleum-derived precursors.

Pharmaceutical Applications

Ongoing research into boron-containing drugs (e.g., protease inhibitors) highlights this compound’s potential as a building block for antiviral and anticancer agents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume